Mono-POC Isopropyl Tenofovir

Beschreibung

BenchChem offers high-quality Mono-POC Isopropyl Tenofovir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono-POC Isopropyl Tenofovir including the price, delivery time, and more detailed information at info@benchchem.com.

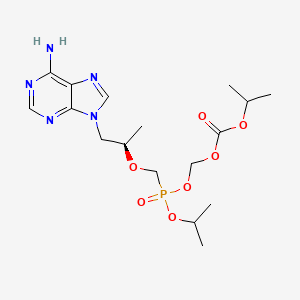

Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20)/t13-,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJDJJPKNNEZLC-SGSXECEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858141 | |

| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-40-7 | |

| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mono-POC Isopropyl Tenofovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040YAR2IE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Mono-POC Isopropyl Tenofovir

Abstract: This guide provides a comprehensive technical overview of Mono-POC Isopropyl Tenofovir, a critical process-related impurity and intermediate in the synthesis of the antiretroviral drug Tenofovir Disoproxil Fumarate (TDF). We will delve into a detailed, field-proven synthesis protocol, explaining the underlying chemical principles and rationale for procedural choices. Furthermore, this document outlines a rigorous, multi-technique approach for the structural elucidation and purity assessment of the synthesized compound, including HPLC, NMR, and Mass Spectrometry. This guide is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of TDF.

Introduction: The Significance of Mono-POC Isopropyl Tenofovir

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B infections.[1] It is a prodrug of Tenofovir, designed to enhance oral bioavailability.[1] The synthesis of TDF is a multi-step process where precise control of reaction conditions is paramount to ensure the purity and safety of the final Active Pharmaceutical Ingredient (API).

During the synthesis of TDF, several process-related impurities can form.[1][2] Regulatory bodies like the ICH mandate the identification and quantification of any impurity present at levels above 0.1%, as they can impact the drug's efficacy and safety.[1] Mono-POC Isopropyl Tenofovir, chemically known as O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate, is one such significant impurity.[1][3] It can arise from incomplete reactions or side reactions during the esterification process.[1][4] Understanding its synthesis and characterization is therefore crucial for developing robust manufacturing processes and effective quality control strategies for TDF.[1][5]

Synthesis of Mono-POC Isopropyl Tenofovir

The synthesis of Mono-POC Isopropyl Tenofovir is typically achieved by reacting a suitable Tenofovir monoether intermediate with chloromethyl isopropyl carbonate. This section details a representative laboratory-scale synthesis protocol.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic substitution reaction. A Tenofovir monoether intermediate, where one of the acidic protons of the phosphonic acid is replaced by an isopropyl group, acts as the nucleophile. This intermediate attacks the electrophilic carbon of chloromethyl isopropyl carbonate. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Tenofovir Isopropyl Monoether | Synthesis Grade | Commercially Available |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich |

| Triethylamine (TEA) | Reagent Grade | Fisher Scientific |

| Chloromethyl isopropyl carbonate | Synthesis Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | VWR |

| Water | Deionized | In-house |

| Sodium Sulfate | Anhydrous | EMD Millipore |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve Tenofovir isopropyl monoether (1 equivalent) in N-Methyl-2-pyrrolidone (approx. 3 volumes). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

-

Base Addition: Add triethylamine (approx. 2.5-3.0 equivalents) to the reaction mixture. Stir for 1 hour at room temperature. The triethylamine acts as an acid scavenger.

-

Esterification: Heat the reaction mixture to 55-60°C. Slowly add chloromethyl isopropyl carbonate (approx. 4-5 equivalents) dropwise over 30 minutes.

-

Reaction Monitoring: Maintain the reaction at 55-60°C for an additional 3-4 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water (approx. 20 volumes) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow liquid or sticky solid.[1]

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of ethyl acetate and methanol or dichloromethane and ethyl acetate to yield the pure Mono-POC Isopropyl Tenofovir.[1]

Rationale for Procedural Choices

-

Solvent (NMP): N-Methyl-2-pyrrolidone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

-

Base (Triethylamine): Triethylamine is a non-nucleophilic base strong enough to neutralize the HCl byproduct without interfering with the main reaction.[6]

-

Temperature (55-60°C): This temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of reactants or products.

-

Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen, which could compromise the yield and purity of the product.

Visualization of the Synthesis Pathway

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Mono-POC Isopropyl Tenofovir. A combination of chromatographic and spectroscopic techniques is employed.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

RP-HPLC is the primary method for determining the purity of the synthesized compound and for monitoring reaction progress.[9]

HPLC Method Protocol

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9] |

| Mobile Phase | A: Phosphate Buffer (pH adjusted to 2.3-3.0)[9] B: Acetonitrile or Methanol[9] |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 1.0 mL/min[9] |

| Detection | UV at 260 nm[9][10] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Interpreting the Chromatogram: The purity is calculated based on the area percentage of the main peak corresponding to Mono-POC Isopropyl Tenofovir. A typical purity for a reference standard should be >95%.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure of the molecule.

-

¹H NMR (Proton NMR): Provides information on the number and types of protons and their connectivity. Key expected signals include aromatic protons from the adenine base, protons from the propyl chain, and characteristic signals from the isopropoxy and methoxy groups.[1]

-

³¹P NMR (Phosphorus NMR): A single peak is expected, confirming the presence of the phosphonate group. Its chemical shift provides information about the electronic environment of the phosphorus atom.

Expected ¹H NMR Spectral Data (in DMSO-d6)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.31 | singlet | Adenine H-2 |

| ~8.04 | singlet | Adenine H-8 |

| ~7.20 | singlet | NH₂ |

| ~5.55-5.46 | multiplet | O-CH₂-O |

| ~4.86-4.78 | multiplet | O-CH(CH₃)₂ |

| ~4.31-4.23 | doublet of doublets | N-CH₂ |

| ~1.25-1.07 | multiplet | CH₃ groups |

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and instrument used. Data is referenced from similar compounds.[1]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized compound (C₁₇H₂₈N₅O₇P, MW: 445.41 g/mol ).[11][12] Electrospray ionization (ESI) is a common technique used for this analysis.

-

Expected Ion: [M+H]⁺ at m/z 446.18

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Expected FTIR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3327, 3156 | N-H stretching (amine) |

| ~2982, 2936 | C-H stretching (alkane) |

| ~1757 | C=O stretching (carbonate) |

| ~1643, 1599 | N-H bending, C=N stretching (adenine ring) |

| ~1246 | P=O stretching (phosphonate) |

| ~1097, 999 | P-O-C stretching |

Note: Data is referenced from similar compounds.[1]

Analytical Characterization Workflow

Stability and Storage

Mono-POC Isopropyl Tenofovir is typically supplied as a thick oil or powder.[11][13] For long-term stability, it should be stored at -20°C.[12][13] It is soluble in solvents like chloroform.[13] Proper storage is critical to prevent degradation and ensure its integrity as a reference standard.

Conclusion

This guide has provided a detailed framework for the synthesis and comprehensive characterization of Mono-POC Isopropyl Tenofovir. A thorough understanding of this key impurity is vital for any professional involved in the development, manufacturing, or quality control of Tenofovir Disoproxil Fumarate. The protocols and analytical methods described herein represent a robust system for producing and validating this compound, ultimately contributing to the safety and quality of the final drug product.

References

-

Panmand, D. et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]

-

Zhang, H. et al. (2019). Synthesis of Multimeric Impurities of Tenofovir Disoproxil Fumarate. Taylor & Francis Online. [Link]

-

Li, M. et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. PubMed. [Link]

- CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities.

- US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate.

- CN104725423A - Tenofovir disoproxil fumarate synthesis method.

-

Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate. [Link]

- CN110590842A - Synthesis method of tenofovir disoproxil fumarate.

- EP2462935A1 - Process for the preparation of tenofovir.

- WO2015002434A1 - Novel tenofovir disoproxil salt and the preparation method thereof.

-

Ripin, D. H. B. et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications. [Link]

-

Mono-POC Isopropyl Tenofovir. SynZeal. [Link]

-

Li, M. et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. ResearchGate. [Link]

-

Tenofovir NPOC POC PMPA. Veeprho. [Link]

-

Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers), TRC 5 mg. Fisher Scientific. [Link]

-

Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk. ijcrt.org. [Link]

-

A New Validated RP-HPLC Method for the Determination of Emtricitabine and Tenofovir AF in its Bulk and Pharmaceutical Dosage Forms. ijrps.com. [Link]

-

An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. ijpsonline.com. [Link]

-

A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. CORE. [Link]

-

RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology. [Link]

-

Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir in Bulk and Pharmaceutical Dosage form. ijpmr.com. [Link]

-

Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains. NIH. [Link]

-

Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. SciSpace. [Link]

-

95% Mono-POC Isopropyl Tenofovir, Analytical Grade. IndiaMART. [Link]

- CN101531680B - Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine.

-

Tenofovir Monoester. Veeprho. [Link]

-

An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]

- 4. CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. veeprho.com [veeprho.com]

- 9. rjptonline.org [rjptonline.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. indiamart.com [indiamart.com]

- 12. usbio.net [usbio.net]

- 13. usbio.net [usbio.net]

The Intermediary's Crucial Role: A Technical Guide to the Mechanism of Action of Mono-POC Isopropyl Tenofovir

Introduction: Beyond the Prodrug - Unveiling the Metabolic Journey of Tenofovir

Tenofovir is a cornerstone of antiretroviral therapy, a potent nucleotide analog reverse transcriptase inhibitor (NRTI) that has transformed the management of HIV and Hepatitis B infections.[1] However, the inherent hydrophilicity of tenofovir hinders its oral bioavailability, necessitating the development of lipophilic prodrugs to ensure effective delivery into the bloodstream and target cells.[2] Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug, employs a bis-isopropyloxycarbonyloxymethyl (bis-POC) ester strategy to mask the phosphonate group of tenofovir. While the overall goal of TDF is to deliver tenofovir intracellularly, the metabolic pathway is not a single-step conversion. This guide delves into the critical, yet often overlooked, role of a key intermediate metabolite: Mono-POC Isopropyl Tenofovir . Understanding the formation, transient existence, and subsequent conversion of this monoester is paramount for a comprehensive grasp of TDF's mechanism of action and its pharmacokinetic profile.

This technical guide will provide an in-depth exploration of the mechanism of action of Mono-POC Isopropyl Tenofovir, from its generation from TDF to its conversion to tenofovir, and the ultimate inhibitory effect of its final active metabolite on viral replication. We will examine the enzymatic processes involved, present detailed experimental protocols to study this pathway, and provide visual representations to elucidate the complex molecular interactions.

The Two-Step Hydrolysis of Tenofovir Disoproxil Fumarate: The Genesis of Mono-POC Isopropyl Tenofovir

The conversion of TDF to tenofovir is a sequential hydrolytic process. The bis-POC moiety is cleaved in two distinct steps, with Mono-POC Isopropyl Tenofovir being the product of the first hydrolysis and the substrate for the second.

Chemical Identity of Mono-POC Isopropyl Tenofovir

-

Chemical Name: ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate[3]

The structure of Mono-POC Isopropyl Tenofovir retains one of the isopropyloxycarbonyloxymethyl ester groups, rendering it more lipophilic than the parent tenofovir molecule. This increased lipophilicity is a critical factor in its ability to traverse cellular membranes.

Caption: Intracellular activation pathway of Tenofovir Disoproxil Fumarate.

The Final Act: Inhibition of Viral Reverse Transcriptase

Tenofovir diphosphate (TFV-DP) is a structural analog of deoxyadenosine triphosphate (dATP), a natural substrate for viral reverse transcriptase. TFV-DP exerts its antiviral effect through a dual mechanism:

-

Competitive Inhibition: TFV-DP competes with dATP for the active site of the reverse transcriptase enzyme.

-

Chain Termination: Once incorporated into the growing viral DNA chain, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis and halting viral replication. [5]

Experimental Protocols for Elucidating the Mechanism of Action

To provide a practical framework for researchers, this section details key experimental protocols for investigating the metabolic activation and antiviral activity of tenofovir prodrugs.

Protocol 1: In Vitro Hydrolysis of TDF and Mono-POC Isopropyl Tenofovir

This assay is designed to measure the enzymatic conversion of TDF to Mono-POC Isopropyl Tenofovir and subsequently to tenofovir using liver or intestinal microsomes, which are rich in carboxylesterases.

Methodology:

-

Preparation of Reaction Mixtures:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare stock solutions of TDF and Mono-POC Isopropyl Tenofovir in a suitable solvent (e.g., DMSO).

-

Prepare a suspension of human liver or intestinal microsomes in the reaction buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and reaction buffer to 37°C.

-

Initiate the reaction by adding the substrate (TDF or Mono-POC Isopropyl Tenofovir) to the microsomal suspension. A typical final substrate concentration is 10-50 µM.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of tenofovir).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the concentrations of TDF, Mono-POC Isopropyl Tenofovir, and tenofovir.

-

Protocol 2: Quantification of Intracellular Metabolites by LC-MS/MS

This protocol describes the measurement of intracellular concentrations of TDF, Mono-POC Isopropyl Tenofovir, tenofovir, and tenofovir diphosphate in target cells such as PBMCs. [6] Methodology:

-

Cell Culture and Treatment:

-

Culture PBMCs or a suitable lymphoid cell line (e.g., CEM) in appropriate media.

-

Treat the cells with a known concentration of TDF (e.g., 1 µM) for various time points. [6]

-

-

Cell Lysis and Extraction:

-

At each time point, harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cells with a cold extraction solution (e.g., 70% methanol).

-

Add an internal standard to the lysate.

-

-

Sample Processing:

-

Vortex the cell lysates and incubate on ice to ensure complete lysis and protein precipitation.

-

Centrifuge the lysates to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentrations of the analytes. [7]

-

Protocol 3: Reverse Transcriptase Inhibition Assay

This cell-free assay determines the inhibitory activity of the final active metabolite, tenofovir diphosphate, against HIV-1 reverse transcriptase.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing a poly(A) RNA template, an oligo(dT) primer, and a mixture of dNTPs, including a labeled dUTP (e.g., digoxigenin-dUTP).

-

Prepare serial dilutions of tenofovir diphosphate.

-

-

Enzymatic Reaction:

-

In a microplate, combine the reaction mixture with the serially diluted tenofovir diphosphate.

-

Initiate the reaction by adding a known amount of recombinant HIV-1 reverse transcriptase.

-

Incubate the plate at 37°C to allow for DNA synthesis.

-

-

Detection and Quantification:

-

Stop the reaction and quantify the amount of newly synthesized DNA using a colorimetric or fluorometric method that detects the incorporated labeled dUTP.

-

Calculate the IC50 value of tenofovir diphosphate, which is the concentration that inhibits 50% of the reverse transcriptase activity.

-

Data Presentation and Interpretation

The data generated from these protocols can be used to construct a comprehensive profile of the mechanism of action of Mono-POC Isopropyl Tenofovir.

Table 1: Example Pharmacokinetic Parameters of Tenofovir and its Metabolites

| Analyte | Matrix | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (min) | Reference |

| Mono-POC Isopropyl Tenofovir | Plasma | 131.6 | 0.5 | 93.3 | 26 | [8] |

| Tenofovir | Plasma | 222.2 | 2.0 | 448.1 | - | [8] |

| Tenofovir Diphosphate | PBMCs | - | - | - | 87 (hr) | [9] |

Conclusion: The Significance of the Intermediate

The journey of TDF from an oral prodrug to an active intracellular antiviral agent is a multi-step process where the intermediate, Mono-POC Isopropyl Tenofovir, plays a pivotal role. Its formation by carboxylesterases and its transient, more lipophilic nature are critical for efficient cellular uptake and subsequent conversion to tenofovir. A thorough understanding of the enzymology, kinetics, and cellular pharmacology of this monoester intermediate is essential for the rational design of future tenofovir prodrugs with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and appreciate the intricate mechanism of action of this important class of antiretroviral agents.

References

- Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumar

- An In-Depth Technical Guide to the Intracellular Activation Pathway of Tenofovir Disoproxil in Lymphocytes - Benchchem. (n.d.).

- Plasma and Intracellular Population Pharmacokinetic Analysis of Tenofovir in HIV-1-Infected P

- Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - MDPI. (2021).

- Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chrom

- Increased tenofovir monoester concentrations in patients receiving tenofovir disoproxil fumarate with ledipasvir/sofosbuvir - PMC - NIH. (n.d.).

- Remdesivir potently inhibits carboxylesterase-2 through covalent modifications: signifying strong drug-drug interactions - PMC - NIH. (n.d.).

- Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed. (2024).

- Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC - PubMed Central. (n.d.).

- Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).

- ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Chemoenzymatic Synthesis of Tenofovir - PubMed. (2023).

- Caco-2 Permeability Assay - Enamine. (n.d.).

- Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy | Antimicrobial Agents and Chemotherapy - ASM Journals. (2017).

- Caco2 assay protocol. (n.d.).

- Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil - PubMed. (2017).

- Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC - NIH. (2022).

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl

- Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC - PubMed Central. (n.d.).

- Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Vari

- (PDF)

- Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady St

- Chemoenzymatic Synthesis of Tenofovir - PMC - PubMed Central - NIH. (2023).

- (PDF)

- Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - NIH. (2024).

- Caco-2 Permeability Assay - Evotec. (n.d.).

- (a) Tenofovir disoproxil hydrolysis to form mPTFV with the loss of one...

- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - MDPI. (n.d.).

- Chemical and enzymatic hydrolysis of tenofovir disoproxil fumarate into...

- Intracellular Metabolism and In Vitro Activity of Tenofovir against Hep

- Tenofovir disoproxil - Wikipedia. (n.d.).

- Tenofovir Monoester - Veeprho. (n.d.).

- Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil - Benchchem. (n.d.).

- In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumar

- Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC - PubMed Central. (n.d.).

- Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PubMed. (2021).

- Mono-POC Isopropyl Tenofovir | 1246812-40-7 - SynZeal. (n.d.).

- Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil - PMC - NIH. (n.d.).

- What is the mechanism of Tenofovir?

- Comparison with the Reverse Transcriptase (RT) inhibitor Tenofovir...

- Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring | Semantic Scholar [semanticscholar.org]

- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mono-POC Isopropyl Tenofovir: Chemical Structure, Properties, and Analytical Considerations

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mono-POC Isopropyl Tenofovir, a critical process-related impurity and metabolic intermediate of Tenofovir Disoproxil Fumarate (TDF). As the pharmaceutical industry places increasing emphasis on the characterization and control of impurities, a thorough understanding of their chemical properties, formation, and analytical determination is paramount. This document delves into the chemical structure, physicochemical properties, and synthetic pathways of Mono-POC Isopropyl Tenofovir. Furthermore, it explores its role in the metabolic activation of TDF and discusses relevant analytical methodologies for its identification and quantification. This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of tenofovir-based antiretroviral therapies.

Introduction: The Significance of Tenofovir Prodrug Impurities

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][2] Due to its inherent hydrophilicity and poor oral bioavailability, tenofovir is administered as a prodrug, most commonly Tenofovir Disoproxil Fumarate (TDF). TDF is a bis-isopropoxycarbonyloxymethyl (bis-POC) ester of tenofovir, designed to enhance its lipophilicity and facilitate intestinal absorption.[3]

During the synthesis and storage of TDF, as well as during its metabolic conversion in the body, various related substances can be formed. These impurities, even at trace levels, can potentially impact the safety and efficacy of the drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities exceeding certain thresholds.[4] Mono-POC Isopropyl Tenofovir has been identified as a significant process-related impurity in the manufacturing of TDF.[4] Understanding its chemical and biological properties is therefore not merely an academic exercise but a critical component of ensuring the quality and safety of TDF-containing medicines.

Chemical Structure and Nomenclature

Mono-POC Isopropyl Tenofovir is a mono-ester derivative of tenofovir, where one of the acidic protons of the phosphonate group is masked by an isopropoxycarbonyloxymethyl (POC) group, and the other is esterified with an isopropyl group.

-

Chemical Name: ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate[5]

-

Synonyms: iPr-POC PMPA, Tenofovir Disoproxil USP Related Compound G[5][6]

-

CAS Number: 1246812-40-7[5]

-

Molecular Formula: C₁₇H₂₈N₅O₇P[7]

-

Molecular Weight: 445.41 g/mol [7]

The chemical structure of Mono-POC Isopropyl Tenofovir is presented below:

Caption: Chemical structure of Mono-POC Isopropyl Tenofovir.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an impurity is essential for developing appropriate analytical methods and for understanding its potential fate in vivo.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₈N₅O₇P | [7] |

| Molecular Weight | 445.41 g/mol | [7] |

| CAS Number | 1246812-40-7 | [5] |

| Appearance | Thick Yellow Oil | |

| Melting Point | 212.1 °C (decomposes) | [4] |

| Solubility | Soluble in Chloroform | |

| pKa | Data not publicly available |

Synthesis and Formation

Mono-POC Isopropyl Tenofovir is primarily formed as a process-related impurity during the synthesis of Tenofovir Disoproxil Fumarate. It can also arise from the partial hydrolysis of TDF.

Synthetic Protocol

A representative synthetic route to Mono-POC Isopropyl Tenofovir involves the reaction of a Tenofovir monoether intermediate with chloromethyl isopropyl carbonate.

Experimental Protocol: Synthesis of Mono-POC Isopropyl Tenofovir

-

Step 1: Preparation of Tenofovir Monoether Intermediate

-

A mixture of Tenofovir (1 equivalent) and the corresponding alcohol (e.g., isopropanol, 1.2 equivalents) is taken in dry pyridine.

-

Dicyclohexylcarbodiimide (DCC, 2.0 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux for 18-24 hours.

-

The reaction mass is concentrated, redissolved in a 1:1 mixture of methanol and dichloromethane, and filtered.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography.

-

-

Step 2: Synthesis of Mono-POC Isopropyl Tenofovir

-

The Tenofovir monoether intermediate (0.0030 moles) is dissolved in N-methyl pyrrolidone (3.0 ml).

-

The reaction mass is stirred for 30 minutes at room temperature.

-

Triethylamine (0.0085 moles) is added, and the mixture is stirred for an additional hour.

-

Chloromethyl isopropyl carbonate (0.014 moles) is added at 55 °C, and the reaction is stirred for 3 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate-methanol (9:1 v/v).

-

Upon completion, ethyl acetate is added, and the mixture is stirred at 10-15 °C for 1 hour.

-

The product is isolated and purified, yielding Mono-POC Isopropyl Tenofovir.[4]

-

Causality Behind Experimental Choices:

-

The use of DCC as a coupling agent in Step 1 facilitates the esterification of the phosphonic acid with the alcohol.

-

Pyridine serves as a base to neutralize the acid formed during the reaction and also acts as a solvent.

-

The use of triethylamine in Step 2 is to scavenge the HCl generated during the reaction of the monoether with chloromethyl isopropyl carbonate.

-

N-methyl pyrrolidone is a suitable polar aprotic solvent for this reaction.

-

Monitoring by TLC is a standard and efficient technique to track the progress of the reaction and determine its endpoint.

Caption: Metabolic activation pathway of Tenofovir Disoproxil Fumarate.

Analytical Methodologies

The detection and quantification of Mono-POC Isopropyl Tenofovir are crucial for the quality control of TDF drug substance and drug products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is required to separate Mono-POC Isopropyl Tenofovir from TDF and other related impurities. While a specific, detailed validated method for the quantification of Mono-POC Isopropyl Tenofovir is not publicly available, general approaches for the analysis of TDF impurities can be adapted.

Typical HPLC Parameters for TDF Impurity Profiling:

-

Column: A reversed-phase column, such as a C18 column (e.g., Inertsil ODS-3, 150x4.6 mm, 5µm), is commonly used. [8][9]* Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) is typically employed to achieve adequate separation of all impurities. [8][9]* Flow Rate: A flow rate of around 1.0 mL/min is often used. [8]* Detection: UV detection at a wavelength of approximately 260 nm is suitable for the analysis of tenofovir and its related compounds due to the strong UV absorbance of the adenine moiety. [8][10] Protocol for HPLC Method Development (General Workflow):

-

Standard and Sample Preparation: Prepare standard solutions of Mono-POC Isopropyl Tenofovir and the TDF drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Chromatographic System: Use a validated HPLC system equipped with a UV detector.

-

Method Optimization:

-

Select an appropriate reversed-phase column.

-

Develop a mobile phase gradient to achieve optimal separation of all known impurities from the main TDF peak and from each other.

-

Optimize the flow rate and column temperature to ensure good peak shape and resolution.

-

-

Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). [11]

Caption: General workflow for HPLC method development.

Biological Activity and Toxicological Considerations

The biological activity of process-related impurities is a key consideration in drug development. While tenofovir itself has well-characterized antiviral activity, there is limited publicly available data on the specific anti-HIV or anti-HBV activity of Mono-POC Isopropyl Tenofovir. [2] However, it is a reasonable hypothesis that as a prodrug intermediate, it may possess some level of biological activity, likely dependent on its conversion to the active tenofovir diphosphate within cells.

Conclusion and Future Perspectives

Mono-POC Isopropyl Tenofovir is a significant molecule in the context of Tenofovir Disoproxil Fumarate, serving as both a process-related impurity and a key metabolic intermediate. A thorough understanding of its chemical structure, properties, and analytical determination is essential for ensuring the quality, safety, and efficacy of TDF-based therapies.

Future research in this area could focus on several key aspects:

-

Detailed Biological Profiling: Elucidating the specific antiviral activity and cytotoxicity of Mono-POC Isopropyl Tenofovir would provide a more complete understanding of its potential impact.

-

Development of Publicly Available, Validated Analytical Methods: A detailed, validated HPLC or LC-MS/MS method for the routine quantification of this impurity would be highly beneficial for the pharmaceutical industry.

-

Further Investigation of its Role in Intracellular Drug Delivery: A more in-depth study of how the pharmacokinetics of mono-POC intermediates influences the intracellular concentration of tenofovir diphosphate could inform the design of future tenofovir prodrugs with improved therapeutic profiles.

By continuing to investigate the properties and behavior of impurities like Mono-POC Isopropyl Tenofovir, the scientific community can contribute to the development of safer and more effective antiretroviral therapies.

References

- (Author, Year). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antiviral Research.

- (Author, Year).

- (Author, Year).

- (Author, Year).

- (Author, Year). A validated RP-HPLC method for estimation of Tenofovir disoproxil fumarate in bulk and pharmaceutical formulation.

- (Author, Year). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form.

- (Author, Year).

- (Author, Year).

- (Author, Year). Mono-POC Isopropyl Tenofovir | 1246812-40-7. SynZeal.

- (Author, Year). Mono-POC Tenofovir | 211364-69-1. ChemicalBook.

- (Author, Year). Mono poc-isopropyl-Tenofovir fumarate salt | CAS No. 1422284-15-8. Clearsynth.

- (Author, Year). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.

- (Author, Year). (a) ¹³C NMR spectrum of tenofovir. (b) ¹H NMR spectrum of tenofovir.

- (Author, Year). Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers). LGC Standards.

- (Author, Year). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. PMC - NIH.

- (Author, Year). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.

- (Author, Year). Mono-POC tenofovir | CAS 211364-69-1. SCBT.

- (Author, Year). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance.

- (Author, Year). Discovery and metabolic pathway of tenofovir alafenamide. (A) Discovery....

- (Author, Year). On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt.

- (Author, Year).

- (Author, Year). Tenofovir Monoester. Veeprho.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sites.rutgers.edu [sites.rutgers.edu]

- 4. Mono-POC Tenofovir | 211364-69-1 [chemicalbook.com]

- 5. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Mono-POC Isopropyl Tenofovir(Mixture of Diastereomers) [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. ijcrt.org [ijcrt.org]

- 12. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Mono-POC Isopropyl Tenofovir: A Technical Guide

This guide provides an in-depth technical overview of the methodologies used to evaluate the in vitro antiviral activity of Mono-POC Isopropyl Tenofovir, a prodrug of the nucleotide analogue reverse transcriptase inhibitor, Tenofovir. Designed for researchers, scientists, and drug development professionals, this document elucidates the core scientific principles and practical workflows for a comprehensive assessment of this compound's potential as an antiviral agent.

Introduction: The Prodrug Strategy for Tenofovir

Tenofovir is a potent nucleotide analogue of adenosine 5'-monophosphate.[1] In its parent form, Tenofovir's dianionic nature at physiological pH results in poor membrane permeability and consequently, low oral bioavailability.[1] To overcome this limitation, various prodrugs have been developed to enhance cellular uptake and intracellular delivery of the active compound.[1] Well-known examples include Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][2] Mono-POC Isopropyl Tenofovir, chemically known as ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate, represents another iteration of this prodrug strategy, designed to efficiently deliver Tenofovir into target cells.[3]

Mechanism of Action: A Competitive Inhibition Strategy

The antiviral activity of Mono-POC Isopropyl Tenofovir is contingent upon its intracellular conversion to the active metabolite, Tenofovir diphosphate (TFV-DP).[2][4][5] This multi-step enzymatic process is central to its therapeutic effect.

Upon cellular entry, esterases cleave the Mono-POC and isopropyl moieties, releasing Tenofovir.[1] Cellular enzymes then phosphorylate Tenofovir to its active diphosphate form, TFV-DP.[2][5] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, which is crucial for the replication of retroviruses like HIV.[4][6] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand.[1][4]

The incorporation of TFV-DP into the growing DNA chain results in premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[4][6] This effectively halts viral DNA synthesis and, consequently, viral replication.[4] For viruses like Hepatitis B (HBV), Tenofovir diphosphate also inhibits the viral DNA polymerase.[1][4]

Caption: Intracellular activation and mechanism of action of Tenofovir prodrugs.

In Vitro Evaluation Workflow

A systematic in vitro evaluation is critical to determine the antiviral potency and therapeutic window of Mono-POC Isopropyl Tenofovir. This involves a multi-faceted approach encompassing cytotoxicity assays and various antiviral activity assays.

Caption: General workflow for in vitro evaluation of an antiviral compound.

Cytotoxicity Assays: Establishing the Safety Profile

Before assessing antiviral efficacy, it is imperative to determine the cytotoxicity of the compound in the host cell lines to be used for the antiviral assays. This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply a consequence of cell death. The 50% cytotoxic concentration (CC50) is a key parameter derived from these assays.

Cell Counting Kit-8 (CCK-8) Assay Protocol

The CCK-8 assay is a colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[7][8] The amount of formazan generated is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

-

Cell Seeding: Seed susceptible host cells (e.g., MT-4, PBMCs, HepG2.2.15) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).[7][9] Incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of Mono-POC Isopropyl Tenofovir in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cell plate and add 100 µL of the various concentrations of the compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).

-

Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Efficacy Assays: Quantifying Inhibitory Activity

Several methods can be employed to measure the ability of Mono-POC Isopropyl Tenofovir to inhibit viral replication. The choice of assay often depends on the virus being studied and the specific research question. The primary output of these assays is the 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral activity.

Plaque Reduction Assay

The plaque reduction assay is a classic and highly regarded method for quantifying viral infectivity and the efficacy of antiviral compounds against lytic viruses.[10] It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.[10][11]

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed susceptible cells in 6-well or 12-well plates and grow them to confluence.

-

Virus-Compound Incubation: Prepare serial dilutions of Mono-POC Isopropyl Tenofovir. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the confluent cell monolayers and inoculate the cells with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

-

Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose).[11][12] This restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.[11]

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization and Counting: Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones.[12] Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration.

Quantitative PCR (qPCR)-Based Assay

For viruses that are non-lytic or for higher throughput screening, a qPCR-based assay provides a sensitive and quantitative measure of viral nucleic acid levels.[13][14] This method quantifies the reduction of viral RNA or DNA in infected cells as an indicator of antiviral efficacy.[13]

Step-by-Step Methodology:

-

Cell Seeding and Infection: Seed cells in a multi-well plate. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Mono-POC Isopropyl Tenofovir.

-

Incubation: Incubate the plates for a defined period (e.g., 48 hours) to allow for viral replication.

-

Nucleic Acid Extraction: At the end of the incubation period, lyse the cells and extract the total viral nucleic acid (RNA or DNA) from the cell supernatant or the cell lysate.

-

Reverse Transcription (for RNA viruses): For RNA viruses, perform a reverse transcription step to convert the viral RNA into complementary DNA (cDNA).[13]

-

qPCR Amplification: Perform real-time PCR using primers and probes specific to a conserved region of the viral genome. Include a standard curve of known concentrations of viral nucleic acid for absolute quantification.

-

Data Acquisition: Monitor the amplification of the target sequence in real-time. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid in the sample.[15]

-

Data Analysis: Quantify the viral genome copy number in each sample using the standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 is then determined through non-linear regression analysis.

Data Summary and Interpretation

The primary endpoints of the in vitro evaluation are the CC50 and EC50 values. These are used to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a more favorable profile, suggesting that the compound is effective at concentrations well below those that cause cellular toxicity.

| Parameter | Description | Assay Example | Desired Outcome |

| CC50 | 50% Cytotoxic Concentration | CCK-8, MTT | High Value |

| EC50 | 50% Effective Concentration | Plaque Reduction, qPCR | Low Value |

| SI | Selectivity Index (CC50/EC50) | - | High Value (>10) |

Conclusion

The in vitro evaluation of Mono-POC Isopropyl Tenofovir requires a rigorous and systematic approach. By first establishing a cytotoxicity profile and then employing robust antiviral assays such as plaque reduction or qPCR, researchers can accurately determine the compound's potency (EC50) and therapeutic window (SI). This foundational data is essential for the continued development and characterization of this and other novel antiviral prodrugs. The methodologies described herein provide a comprehensive framework for generating reliable and reproducible data to guide future preclinical and clinical investigations.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tefovir?

- Arron, T. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate?

- Pharma Tube. (2025, March 16). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. YouTube.

- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25.

-

Jordan, C. L., & Cates, J. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious Diseases and Therapy, 9(2), 269–284. [Link]. Retrieved from

- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.

- SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir | 1246812-40-7.

- Bio-protocol. (n.d.). Antiviral assay.

- Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents.

-

Ramirez-Macias, I., et al. (2021). A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1. Natural Product Research, 35(17), 2926-2930. [Link]. Retrieved from

- Virospot. (2025, January 13). The mathematics of qRT-PCR in virology.

- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.

- BenchChem. (2025). In vivo efficacy comparison of Isopropyl Tenofovir with other Tenofovir prodrugs.

-

Liu, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(1), 2133–2141. [Link]. Retrieved from

Sources

- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]

- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 5. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 6. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bioagilytix.com [bioagilytix.com]

- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 13. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mathematics of qRT-PCR in virology - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

The Evolution of a Cornerstone Antiviral: A Technical Guide to the Discovery and Development of Tenofovir Prodrugs

<

Abstract

Tenofovir, an acyclic nucleoside phosphonate, stands as a landmark achievement in antiviral therapy, forming the backbone of regimens for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, the inherent physicochemical properties of the parent molecule, specifically its dianionic nature at physiological pH, presented a significant hurdle to its clinical utility due to poor oral bioavailability. This technical guide provides an in-depth exploration of the innovative prodrug strategies that unlocked the therapeutic potential of tenofovir. We will dissect the rationale, design, and development of its two pivotal prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). This guide will detail the chemical synthesis, mechanisms of intracellular activation, and the comparative pharmacology that underpins their distinct clinical profiles. Through a blend of mechanistic insights, protocol outlines, and data-driven comparisons, this document serves as a comprehensive resource for researchers and drug development professionals in the field of antiviral therapy.

The Genesis of Tenofovir: A Potent Antiviral with a Delivery Dilemma

The story of tenofovir begins with the pioneering work of Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague.[1][2][3] His research into acyclic nucleoside phosphonates (ANPs) aimed to create metabolically stable mimics of natural nucleotides.[3] Tenofovir, chemically known as 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA), emerged from this research.[4][5] Early in vitro studies revealed its potent activity against HIV and HBV.[1][5]

The mechanism of action of tenofovir is rooted in its ability to inhibit viral replication.[6] Once inside a host cell, tenofovir is phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[7][8][9] TFV-DP then acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) and DNA polymerase (for HBV).[6][8][10] By mimicking the natural substrate, deoxyadenosine triphosphate (dATP), TFV-DP gets incorporated into the growing viral DNA chain.[6] However, because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, it causes premature chain termination, effectively halting viral DNA synthesis.[6][8][11][12]

Despite its potent intrinsic antiviral activity, the parent tenofovir molecule faced a critical obstacle: poor oral bioavailability.[4][7][9][10][13] The phosphonate group is dianionic at physiological pH, which severely limits its ability to cross the lipid-rich membranes of the intestinal epithelium.[7][10] This delivery challenge necessitated the development of prodrugs—inactive precursor molecules designed to improve absorption and then convert to the active drug in the body.

The First Breakthrough: Tenofovir Disoproxil Fumarate (TDF)

The first successful prodrug of tenofovir was tenofovir disoproxil fumarate (TDF), developed by Gilead Sciences and approved by the FDA in 2001 for HIV treatment.[1][10] TDF was later approved for chronic hepatitis B in 2008.[1]

Design Rationale and Chemical Synthesis

The design of TDF involved masking the two negative charges of the phosphonate group with lipophilic bis(isopropyloxycarbonyloxymethyl), or "disoproxil," ester moieties.[7][14] This chemical modification significantly increases the molecule's lipophilicity, facilitating passive diffusion across the intestinal wall.[15]

The synthesis of TDF has undergone significant process improvements to enhance yield and scalability.[16][17] A common manufacturing route involves the N-alkylation of adenine, followed by O-alkylation to introduce the phosphonate side chain, and finally, esterification with chloromethyl isopropyl carbonate to form the disoproxil prodrug, which is then purified as a fumarate salt.[11][16][18]

Intracellular Activation and Pharmacology

Once absorbed, TDF is not stable in the bloodstream. It is rapidly hydrolyzed by plasma and tissue esterases, such as carboxylesterases, releasing tenofovir systemically.[10][19][20] This widespread, extracellular release of tenofovir leads to relatively high circulating plasma concentrations of the parent drug.[10][21] The liberated tenofovir is then taken up by cells and undergoes the two-step phosphorylation to the active TFV-DP.[9][10]

While highly effective, the high plasma levels of tenofovir associated with TDF administration raised long-term safety concerns, particularly regarding renal toxicity and reductions in bone mineral density.[10][13][21][22] This is because the kidneys are primarily responsible for clearing tenofovir from the blood, leading to high drug exposure in the renal tubules.

The Next Generation: Tenofovir Alafenamide (TAF)

The quest for a tenofovir prodrug with an improved safety profile led to the development of tenofovir alafenamide (TAF).[1] TAF, approved for HIV in 2015 and HBV in 2016, represents a more targeted approach to delivering tenofovir to its site of action.[23][24] It is based on the "ProTide" (pronucleotide) technology pioneered by Chris McGuigan.[15][23][25]

Design Rationale and Chemical Synthesis

TAF is a phosphonamidate prodrug.[7][26] It masks one of the phosphonate's acidic protons with a phenyl group and the other with an L-alanine isopropyl ester.[27][28] This design makes TAF significantly more stable in plasma compared to TDF.[7][9][10] The key innovation is that TAF is designed for efficient loading into target cells, like lymphocytes and hepatocytes, where it is then metabolized to release tenofovir intracellularly.[19][24][26]

The synthesis of TAF is more complex than TDF, often starting from PMPA (tenofovir).[29][30] A key step involves reacting PMPA with a chlorinating agent, followed by a one-pot reaction with phenol and L-alanine isopropyl ester to form the phosphonamidate structure.[31] The process results in a mixture of diastereomers at the phosphorus center, from which the desired active stereoisomer is isolated.[30]

Intracellular Activation and Pharmacology

TAF's primary advantage lies in its activation mechanism.[26] Due to its greater plasma stability, TAF is transported intact into target cells.[10][21] Inside lymphocytes and other target cells, the prodrug is primarily hydrolyzed by the lysosomal enzyme Cathepsin A (CatA).[7][13][19] In hepatocytes, both CatA and Carboxylesterase 1 (CES1) contribute to its activation.[7][13][19] This initial hydrolysis step cleaves the ester, forming an intermediate that then releases tenofovir inside the cell.[13] The intracellularly released tenofovir is then efficiently phosphorylated to the active TFV-DP.[7][26]

This targeted intracellular activation results in much higher concentrations of the active TFV-DP within target cells compared to TDF, for a much lower administered dose.[9][21][26][32] Crucially, it leads to over 90% lower circulating plasma levels of tenofovir, which is the key to TAF's improved renal and bone safety profile.[10][21][26]

Comparative Analysis: TDF vs. TAF

The distinct pharmacological pathways of TDF and TAF translate into significant differences in their clinical profiles.

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |

| Prodrug Class | Diester | Phosphonamidate ("ProTide") |

| Standard Dose | 300 mg once daily | 10 mg or 25 mg once daily |

| Plasma Stability | Low (rapidly hydrolyzed)[10][19] | High (stable in plasma)[7][9][10] |

| Primary Site of TFV Release | Plasma / Extracellular[10] | Intracellular (Lymphocytes, Hepatocytes)[19][26] |

| Key Activating Enzyme(s) | Plasma/Tissue Esterases[10][20] | Cathepsin A, Carboxylesterase 1[7][13][19] |

| Intracellular TFV-DP Levels | Lower | Higher[9][32] |

| Plasma Tenofovir Exposure | High[10][21] | >90% Lower than TDF[21][26] |

| Clinical Safety Profile | Associated with higher risk of renal and bone density effects[13][22] | Improved renal and bone safety profile[19][21][22][26] |

Experimental Protocols: A Methodological Overview

The development and characterization of tenofovir prodrugs rely on a suite of standardized in vitro and in vivo assays.

In Vitro Antiviral Activity Assay

This assay determines the concentration of a compound required to inhibit viral replication by 50% (EC50).

Protocol: HIV-1 Cytoprotection Assay in MT-4 Cells

-

Cell Seeding: Seed human T-cell line MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Addition: Prepare serial dilutions of the test compounds (TDF, TAF, etc.) in culture medium and add them to the appropriate wells. Include a "no drug" control.

-

Viral Infection: Infect the cells with a laboratory strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI). Include uninfected cell controls.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Assess cell viability using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the uninfected and untreated virus-infected controls. Determine the EC50 value by plotting the percentage of protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Uptake and Metabolism Assay

This experiment quantifies the intracellular conversion of the prodrug to the active tenofovir diphosphate.

Protocol: Intracellular Metabolite Analysis by LC-MS/MS

-

Cell Culture: Culture target cells (e.g., peripheral blood mononuclear cells - PBMCs) to a density of approximately 1 x 10^6 cells/mL.

-

Drug Incubation: Treat the cells with a known concentration of the prodrug (e.g., 10 µM TAF or TDF) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: At each time point, harvest the cells, wash with cold phosphate-buffered saline (PBS) to remove extracellular drug, and count them. Lyse the cells with a cold 70% methanol solution to precipitate proteins and extract the metabolites.

-

Sample Preparation: Centrifuge the lysate to pellet the debris. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS/MS Analysis: Reconstitute the dried extract in a suitable mobile phase. Inject the sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use an ion-pair reversed-phase column for separation of the polar analytes (tenofovir, TFV-MP, TFV-DP).

-

Quantification: Quantify the intracellular concentrations of the parent prodrug, tenofovir, and its phosphorylated metabolites by comparing their peak areas to a standard curve generated with known amounts of each analyte. Normalize the results to the cell count to report the amount per million cells.

Conclusion

The development of tenofovir prodrugs is a showcase of rational drug design triumphing over significant pharmacological barriers. The journey from the potent but poorly absorbed parent molecule, PMPA, to the widely used TDF, and subsequently to the highly targeted and safer TAF, illustrates a remarkable evolution in medicinal chemistry and pharmaceutical sciences. TDF successfully established tenofovir as a cornerstone of antiviral therapy by solving the initial bioavailability problem. TAF further refined this success by engineering a molecule with superior plasma stability and a targeted intracellular activation mechanism, leading to enhanced efficacy at lower doses and a markedly improved safety profile. This technical guide has illuminated the key scientific principles and experimental strategies that underpinned this success story, offering valuable insights for the ongoing development of next-generation antiviral agents.

References

-

Tenofovir disoproxil - Wikipedia. [Link]

-

What is the mechanism of Tenofovir? - Patsnap Synapse. [Link]

-

Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC - PubMed Central. [Link]

-

What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. [Link]

-

Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology | Organic Process Research & Development - ACS Publications. [Link]

-

Tenofovir - Institute of Organic Chemistry and Biochemistry of the CAS. [Link]

-

Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC - NIH. [Link]

-

Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance - Der Pharma Chemica. [Link]

-

What is the mechanism of Tefovir? - Patsnap Synapse. [Link]

-

Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses - YouTube. [Link]

-

The Science Behind TAF: Understanding Tenofovir Alafenamide's Mechanism and Its Impact on Antiviral Therapy - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Efficient Synthesis and Resolution of Tenofovir Alafenamide - Ingenta Connect. [Link]

-

Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC - NIH. [Link]

-

Synthesis of Tenofovir. [Link]

-

Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PubMed Central. [Link]

-

The acyclic nucleoside phosphonates from inception to clinical use: historical perspective. [Link]

-

Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue | Scilit. [Link]

-

A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC - NIH. [Link]

-

Tenofovir alafenamide - Wikipedia. [Link]

-

Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - Frontiers. [Link]

-

An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines - ChemRxiv. [Link]

-

The acyclic nucleoside phosphonates from inception to clinical use: historical perspective - PubMed. [Link]

-

Design and Synthesis of Lipophilic Phosphoramidate d4T-MP Prodrugs Expressing High Potency Against HIV in Cell Culture: Structural Determinants for in Vitro Activity and QSAR | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC - PubMed Central. [Link]

-

Mechanism of the intracellular activation of TAF. - ResearchGate. [Link]

- CN106632484B - Preparation method of tenofovir alafenamide - Google P

-

Acyclic nucleoside phosphonates - IOCB Prague. [Link]

-

Design and Synthesis of Phosphotyrosine Peptidomimetic Prodrugs - PMC - NIH. [Link]

-

Tenofovir Alafenamide (TAF) - International Association of Providers of AIDS Care. [Link]

-

Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J. [Link]

-

Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC - NIH. [Link]

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PubMed Central. [Link]

-

Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates - e-Learning - UNIMIB. [Link]

-

Tenofovir alafenamide (TAF) clinical pharmacology - PMC - NIH. [Link]

-

An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines | Organic Process Research & Development - ACS Publications. [Link]

-

tenofovir disoproxil fumarate tablets - accessdata.fda.gov. [Link]

-

More On PMPA - NATAP. [Link]

-

Synthesis of Tenofovir - ResearchGate. [Link]

Sources

- 1. Tenofovir [uochb.cz]

- 2. The acyclic nucleoside phosphonates from inception to clinical use: historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyclic nucleoside phosphonates [uochb.cz]

- 4. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acyclic nucleoside phosphonates from inception to clinical use: historical perspective. | Semantic Scholar [semanticscholar.org]

- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 7. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 9. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]